molecular formula C8H7FN2O2 B3219876 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- CAS No. 1190321-48-2

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-

Cat. No.: B3219876
CAS No.: 1190321-48-2
M. Wt: 182.15 g/mol
InChI Key: JUUAWSNBMXCNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires the use of strong acids or bases as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine and methoxy groups in 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy- enhances its lipophilicity and metabolic stability, making it a more potent and selective compound for certain biological targets compared to its analogs .

Properties

IUPAC Name

4-fluoro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUAWSNBMXCNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180971
Record name 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-48-2
Record name 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-dihydro-6-methoxy-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Reactant of Route 2
Reactant of Route 2
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Reactant of Route 3
Reactant of Route 3
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Reactant of Route 4
Reactant of Route 4
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Reactant of Route 5
Reactant of Route 5
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-
Reactant of Route 6
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-fluoro-1,3-dihydro-6-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.